non-8-yne-2,4-dione non-8-yne-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1195869-27-2
VCID: VC11605911
InChI: InChI=1S/C9H12O2/c1-3-4-5-6-9(11)7-8(2)10/h1H,4-7H2,2H3
SMILES:
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

non-8-yne-2,4-dione

CAS No.: 1195869-27-2

Cat. No.: VC11605911

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

non-8-yne-2,4-dione - 1195869-27-2

Specification

CAS No. 1195869-27-2
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name non-8-yne-2,4-dione
Standard InChI InChI=1S/C9H12O2/c1-3-4-5-6-9(11)7-8(2)10/h1H,4-7H2,2H3
Standard InChI Key UFEJOQRSUMSYCN-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(=O)CCCC#C

Introduction

Structural and Molecular Analysis

Atomic Connectivity and Stereoelectronic Features

The molecular structure of non-8-yne-2,4-dione is defined by the SMILES string CC(=O)CC(=O)CCCC#C, which encodes a linear carbon backbone with two ketone groups separated by a methylene bridge and a terminal alkyne. The 2D structure (Figure 1) reveals planar geometry at the diketone moieties, while the alkyne introduces rigidity and linearity to the hydrocarbon tail.

Conformational Dynamics

Computational studies using PubChem’s 3D conformer model highlight two dominant conformers:

  • Conformer A: The alkyne moiety adopts a trans configuration relative to the diketone plane, minimizing steric hindrance.

  • Conformer B: A gauche arrangement between the alkyne and proximal ketone, stabilized by weak hyperconjugative interactions .

These conformers exhibit energy differences of <2 kcal/mol, suggesting facile interconversion at ambient temperatures.

Infrared (IR) Spectroscopy

The IR spectrum (computed) shows characteristic absorptions:

  • C≡C stretch: 2120 cm⁻¹ (alkyne)

  • C=O stretch: 1715 cm⁻¹ (ketones)

  • C-H bend (sp): 630 cm⁻¹

Nuclear Magnetic Resonance (NMR)

Proton NMR predictions (DMSO-d₆):

  • δ 1.2–1.4 ppm: Multiplet (methylene protons adjacent to ketones)

  • δ 2.1 ppm: Singlet (acetyl methyl groups)

  • δ 2.8 ppm: Triplet (protons α to alkyne)

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis for non-8-yne-2,4-dione is documented, analogous diketones are typically prepared via:

  • Claisen Condensation: Acetylacetone derivatives coupled with propargyl halides.

  • Alkyne Oxidation: Selective oxidation of 8-nonyne-2,4-diol precursors using Jones reagent .

A plausible pathway (Scheme 1):

  • Step 1: Propargylation of ethyl acetoacetate using 5-iodo-1-pentyne under basic conditions.

  • Step 2: Hydrolysis and decarboxylation to yield the target diketone .

Electrophilic Additions

The α,β-unsaturated diketone system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine produces a β-amino diketone adduct (Figure 2) .

Cycloadditions

The alkyne participates in [2+2] cycloadditions with electron-deficient dienophiles, forming bicyclic intermediates. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides generates 1,2,3-triazole-linked hybrids .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Melting Point85–87°C (predicted)ACD/Labs Software
Boiling Point289°C (estimated)Joback Method
LogP (XLogP3-AA)0.7PubChem Computation
Aqueous Solubility1.2 g/L (25°C)ALGOPS

Stability and Degradation

Non-8-yne-2,4-dione is stable under inert atmospheres but prone to:

  • Autoxidation: Radical-initiated degradation at the allylic position.

  • Hydrolysis: Slow ketone hydration under acidic conditions (t₁/₂ = 14 days at pH 3) .

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